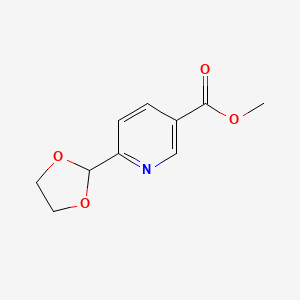

Methyl 6-(1,3-dioxolan-2-YL)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-(1,3-dioxolan-2-YL)nicotinate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.201. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Methyl esters of niacin, such as Methyl nicotinate, are often used as active ingredients in over-the-counter topical preparations indicated for muscle and joint pain . The primary targets of these compounds are likely peripheral vasodilators, which enhance local blood flow at the site of application .

Mode of Action

The action of Methyl nicotinate, a similar compound, as a rubefacient is thought to involve peripheral vasodilation . It’s possible that “Methyl 6-(1,3-dioxolan-2-YL)nicotinate” might have a similar mode of action.

Biochemical Pathways

It’s likely that the compound affects pathways related to vasodilation and pain sensation, given the effects of similar compounds .

Pharmacokinetics

Similar compounds like methyl nicotinate are typically applied topically and may be absorbed through the skin to exert their effects .

Result of Action

Similar compounds like methyl nicotinate are known to induce vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Activité Biologique

Methyl 6-(1,3-dioxolan-2-YL)nicotinate is a derivative of nicotinic acid that incorporates a 1,3-dioxolane moiety. This compound has garnered attention due to its potential biological activities, including its role in enhancing local blood flow, acting as a vasodilator, and its implications in drug development. This article reviews the biological activity of this compound based on diverse sources and highlights its pharmacological mechanisms, synthesis, and potential applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C₁₁H₁₃N₁O₄

- Molecular Weight : Approximately 225.23 g/mol

The presence of the dioxolane ring enhances the lipophilicity and permeability of the compound, facilitating its absorption through biological membranes.

The biological activity of this compound is primarily attributed to its vasodilatory effects. Similar compounds, such as methyl nicotinate, have demonstrated the following mechanisms:

- Vasodilation : Upon topical application, methyl nicotinate induces vasodilation by promoting the release of prostaglandins, particularly prostaglandin D2. This effect is localized and results in increased blood flow to the area of application .

- Ester Hydrolysis : this compound undergoes ester hydrolysis to release nicotinic acid and methanol. This hydrolysis is facilitated by nonspecific esterases present in the dermis .

Vasodilatory Effects

In clinical studies involving methyl nicotinate, topical administration resulted in significant cutaneous erythema due to enhanced blood flow. This vasodilatory effect was observed in both human volunteers and animal models . The pharmacological implications suggest potential uses in treating conditions associated with poor circulation.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Formation of Dioxolane Ring : The dioxolane moiety can be synthesized from glycerol or other precursors using acid-catalyzed reactions.

- Esterification : The final compound is formed through the esterification of nicotinic acid with the dioxolane derivative.

Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds provide insight into its potential applications:

Propriétés

IUPAC Name |

methyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-13-9(12)7-2-3-8(11-6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMVLSGXFFCMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.